1-(2-Methyl-6-nitrophenyl)ethanone
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Description
Scientific Research Applications
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) is highlighted for its role in developing chemosensors for detecting metal ions, anions, neutral molecules, and pH changes due to its high selectivity and sensitivity. Although "1-(2-Methyl-6-nitrophenyl)ethanone" is not directly mentioned, research on DFP-based fluorescent chemosensors for various analytes indicates a potential application area for similarly structured compounds in sensor development (P. Roy, 2021).
Environmental Degradation
A review focuses on the advanced oxidation processes (AOPs) for degrading acetaminophen, illustrating the pathways, by-products, and biotoxicity of degradation products. The study includes a discussion on the Fukui function for predicting reactive sites, which could be relevant for understanding the environmental fate and degradation pathways of "this compound" and similar compounds (Mohammad Qutob et al., 2022).
Atmospheric Chemistry of Nitrated Phenols
This review details the sources, atmospheric occurrence, and analysis methods for nitrophenols, including their formation via direct emissions and secondary atmospheric reactions. Given the structural similarity, insights into the environmental behavior of nitrated phenols could inform research on "this compound" regarding its atmospheric stability and transformations (M. Harrison et al., 2005).
Synthetic Antioxidants and Human Health
Discusses the occurrence, exposure routes, and potential health risks of synthetic phenolic antioxidants (SPAs), including environmental detection and human biomonitoring. Though not directly about "this compound," understanding the environmental and health implications of SPAs could provide a context for assessing the impact of related compounds (Runzeng Liu & S. Mabury, 2020).
Properties
IUPAC Name |
1-(2-methyl-6-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-4-3-5-8(10(12)13)9(6)7(2)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKABSSBMRAWDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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